molecular formula C21H22N2O5 B13465336 Fmoc-N,N-dimethyl-D-Asparagine

Fmoc-N,N-dimethyl-D-Asparagine

Cat. No.: B13465336
M. Wt: 382.4 g/mol
InChI Key: VXKRBLOYXZGVTI-GOSISDBHSA-N
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Description

Fmoc-N,N-dimethyl-D-Asparagine is a derivative of asparagine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N,N-dimethyl-D-Asparagine typically involves the protection of the amino group of N,N-dimethyl-D-Asparagine with the Fmoc group. This can be achieved by reacting N,N-dimethyl-D-Asparagine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques . The use of high-quality reagents and solvents is crucial to achieve high yields and purity of the final product.

Mechanism of Action

The mechanism of action of Fmoc-N,N-dimethyl-D-Asparagine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the N,N-dimethyl modification, which can influence the steric and electronic properties of the amino acid. This modification can affect the reactivity and selectivity of the compound in peptide synthesis, making it a valuable tool for the synthesis of specific peptides .

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

(2R)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m1/s1

InChI Key

VXKRBLOYXZGVTI-GOSISDBHSA-N

Isomeric SMILES

CN(C)C(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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